thiolane-3-carbonyl chloride
Description
Historical Evolution of Thiophene (B33073) Chemistry and its Derivatives
The journey into the chemistry of sulfur-containing heterocycles began with the discovery of thiophene by Victor Meyer in 1882, who found it as an impurity in benzene (B151609) derived from coal tar. chimicatechnoacta.runih.gov Initially mistaken for a benzene reaction, the formation of a blue dye, indophenin, when mixed with isatin (B1672199) and sulfuric acid, was traced to this new sulfur-containing compound. chimicatechnoacta.ru Thiophene's physical and chemical properties bear a striking resemblance to benzene, which is an early example of bioisosterism, where the replacement of one atom or group with another results in similar biological or physical properties. chimicatechnoacta.ruontosight.ai
The development of synthetic methods to create thiophene and its derivatives, such as the Paal-Knorr and Gewald reactions, allowed chemists to explore this new class of compounds extensively. nih.gov Thiophene's aromaticity and the reactivity of its carbon atoms, particularly those adjacent to the sulfur, make it a versatile building block. chimicatechnoacta.ru This foundation in thiophene chemistry paved the way for the investigation of its various derivatives, including reduced or saturated forms like thiolane. The study of these derivatives is crucial as the saturation of the ring alters the electronic properties and geometry of the molecule, leading to different applications and reactivity patterns compared to the parent aromatic system.
Strategic Importance of Thiolane-3-Carbonyl Chloride as a Versatile Synthetic Precursor
This compound is a significant building block in organic synthesis due to the high reactivity of its acyl chloride functional group. This reactivity is primarily centered on nucleophilic acyl substitution, allowing for the facile introduction of the thiolane-3-carbonyl moiety into a wide range of molecules. It readily reacts with nucleophiles such as amines to form amides, alcohols to form esters, and water, in which it hydrolyzes. vulcanchem.com
A plausible synthetic route to this compound involves the treatment of its corresponding carboxylic acid, thiolane-3-carboxylic acid, with a chlorinating agent like thionyl chloride or oxalyl chloride under anhydrous conditions. vulcanchem.com The reaction is typically performed in an inert solvent at moderately elevated temperatures. vulcanchem.com
The utility of this compound as a precursor is demonstrated in several areas:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, such as protease inhibitors and kinase modulators, where the formation of stable amide bonds is a critical step. vulcanchem.com
Agrochemistry: Derivatives of this compound are investigated as precursors for herbicides and fungicides, where the sulfur-containing ring can play a role in disrupting microbial enzyme systems. vulcanchem.com
Polymer Chemistry: Through reactions with diols or diamines, this compound can be used to produce polythiolane esters or polyamides. These polymers possess unique properties, such as enhanced thermal stability and specific electronic characteristics imparted by the sulfur atom, making them candidates for conductive materials and gas-separation membranes. vulcanchem.com
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| CAS Registry Number | 1341593-61-0 |
| Empirical Formula | C₅H₇ClOS |
| Molecular Weight | 150.63 g/mol |
| Predicted Boiling Point | 213.3 ± 33.0 °C |
| Predicted Density | 1.317 ± 0.06 g/cm³ |
Table 1: Physicochemical properties of this compound. Data sourced from vulcanchem.com.
The saturated thiolane ring provides greater conformational flexibility compared to the rigid aromatic ring of thiophene-3-carbonyl chloride, which can be advantageous in designing molecules that need to adopt specific three-dimensional shapes to interact with biological targets. vulcanchem.com
Current Research Landscape and Future Trajectories in this compound Science
The current research involving this compound is primarily focused on its application as a synthetic intermediate. Due to its status as a specialized research chemical, large-scale production methods are not widely documented, suggesting it is synthesized in smaller quantities for specific research and development purposes. vulcanchem.com
Future research directions are aimed at expanding the utility and accessibility of this compound:
Catalytic Synthesis: A key area of future work is the development of greener and more efficient synthetic methods. This includes exploring catalytic approaches that could reduce the use of stoichiometric reagents like thionyl chloride, minimizing waste and improving reaction conditions. vulcanchem.com
Toxicological Profiling: As with any chemical intermediate, a thorough understanding of its toxicological profile is necessary for safe handling and to assess the environmental impact of its derivatives. Future studies will likely focus on establishing acute and chronic toxicity data. vulcanchem.com
Advanced Applications: There is potential for this compound and its derivatives in materials science and nanotechnology. For instance, it could be explored for functionalizing sulfur-rich quantum dots or creating novel polymers with tailored properties. vulcanchem.com
The structural comparison with its oxidized form, 1,1-dioxo-thiolane-3-carbonyl chloride, reveals how modification of the sulfur atom to a sulfone group increases the molecule's polarity and molecular weight, which in turn alters its solubility and reactivity profiles, opening up different avenues for synthetic applications. vulcanchem.com Continued exploration of the chemistry of this compound and its derivatives holds promise for the development of new materials and bioactive molecules.
Properties
CAS No. |
1341593-61-0 |
|---|---|
Molecular Formula |
C5H7ClOS |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Thiophene 3 Carbonyl Chloride
Chemo- and Regioselective Preparative Routes
The selective synthesis of thiophene-3-carbonyl chloride is crucial for its use as a building block in the creation of more complex molecules. Both traditional and modern catalytic methods are employed to achieve high selectivity and yield.
Conventional Synthetic Pathways from Thiophene-3-Carboxylic Acid
The most common and direct method for preparing thiophene-3-carbonyl chloride is through the conversion of thiophene-3-carboxylic acid. rsc.orgmdpi.com This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgmdpi.com
The reaction with thionyl chloride is a well-established method where the carboxylic acid is heated, often under reflux, with an excess of thionyl chloride. mdpi.comclockss.org This process effectively replaces the hydroxyl group of the carboxylic acid with a chloride ion. An alternative approach involves the use of oxalyl chloride, often in an inert solvent like methylene (B1212753) chloride at reduced temperatures. rsc.org This method is sometimes preferred due to the gaseous nature of its byproducts (carbon dioxide and carbon monoxide), which can simplify purification.
For instance, one documented procedure involves suspending thiophene-3-carboxylic acid in methylene chloride at 0°C, followed by the addition of oxalyl chloride and stirring overnight. rsc.org Another example is the synthesis of a derivative, 2,5-dichlorothiophene-3-carbonyl chloride, where the corresponding carboxylic acid is suspended in dichloromethane (B109758) with a catalytic amount of dimethylformamide (DMF) before the addition of oxalyl chloride. chemicalbook.com
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| Thiophene-3-carboxylic acid | Oxalyl chloride | Methylene chloride | 0°C, overnight stirring | Thiophene-3-carbonyl chloride | rsc.org |
| Thiophene-3-carboxylic acid | Thionyl chloride | Not specified | Reflux | Thiophene-3-carbonyl chloride | mdpi.comclockss.org |
| 2,5-dichloro-thiophene-3-carboxylic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | Not specified | 2,5-Dichlorothiophene-3-carbonyl chloride | chemicalbook.com |
Catalytic Approaches in Thiophene-3-Carbonyl Chloride Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of thiophene-3-carbonyl chloride synthesis, catalytic methods are being explored to improve upon traditional routes.
Palladium-catalyzed reactions, for example, have been successfully used for the cross-coupling of thiophene (B33073) derivatives. tandfonline.com While not a direct synthesis of the carbonyl chloride, these methods highlight the utility of catalysis in functionalizing the thiophene ring. For instance, a palladium(0) catalyst can be used for the cross-coupling of 3-methylthiophene-2-carbonyl chloride with various arylboronic acids. tandfonline.com This suggests the potential for developing catalytic methods for the direct carbonylation of thiophene derivatives to yield the corresponding carbonyl chloride.
Furthermore, the use of Lewis acid catalysts like aluminum chloride has been investigated for the direct acylation of thiophene to produce thiophenecarbonyl chloride. google.com However, controlling the reaction conditions, such as temperature and reactant concentrations, is critical to favor the formation of the acid chloride over the ketone byproduct. google.com Research into heterogeneous catalysts, which can be easily separated from the reaction mixture, is an active area of investigation to enhance the sustainability of these processes. ua.es
Principles of Green Chemistry in Thiophene-3-Carbonyl Chloride Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of thiophene derivatives. researchgate.net
Development of Solvent-Free and Reduced Waste Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ua.es Solvent-free synthesis, often facilitated by microwave irradiation, represents a significant advancement. clockss.org These methods can lead to shorter reaction times, higher yields, and simplified purification procedures. For example, the synthesis of certain benzo[b]thiophene derivatives has been achieved under solvent-free microwave conditions. clockss.org
The development of reactions in alternative, more environmentally benign solvents like water or ionic liquids is also a major focus. mdpi.com While specific examples for thiophene-3-carbonyl chloride are not abundant, the broader field of thiophene synthesis is seeing a shift towards these greener solvent systems. mdpi.com
Exploration of Novel Reagent Systems for Enhanced Synthetic Efficiency
The search for more efficient and environmentally friendly reagents is another cornerstone of green chemistry. This includes the development of reusable catalysts and the use of less hazardous starting materials. organic-chemistry.org For the synthesis of thiophenes in general, various catalytic systems are being explored, including the use of functionalized imidazolium (B1220033) salts which can act as heterogeneous catalysts in solvent-free conditions. ua.es
The use of solid-supported reagents and catalysts is also gaining traction as it simplifies product isolation and catalyst recycling, thereby reducing waste. organic-chemistry.org While the direct application to thiophene-3-carbonyl chloride synthesis is an area for further development, these broader trends in thiophene chemistry indicate a move towards more sustainable synthetic routes.
Considerations for Scalable and Industrial Synthesis of Thiophene-3-Carbonyl Chloride
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For thiophene-3-carbonyl chloride, this involves ensuring the process is safe, cost-effective, and environmentally responsible.
Key factors for industrial-scale synthesis include:
Raw Material Availability and Cost: The starting materials, primarily thiophene-3-carboxylic acid, must be readily available at a reasonable cost. beilstein-journals.orgresearchgate.net
Process Safety: The use of hazardous reagents like thionyl chloride and oxalyl chloride requires strict safety protocols to handle their reactivity and toxicity. clockss.org
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing energy consumption. google.com
Product Purification: Developing efficient and scalable purification methods, such as distillation or crystallization, is necessary to obtain the final product with the required purity. mdpi.combeilstein-journals.org
Waste Management: The treatment and disposal of byproducts and waste streams must comply with environmental regulations. ua.es
Research into continuous flow reactors for the synthesis of related compounds like diazoketones highlights a potential direction for the safer and more efficient industrial production of thiophene-3-carbonyl chloride. mdpi.com Flow chemistry can offer better control over reaction parameters and minimize the risks associated with handling hazardous materials on a large scale.
Reactivity Profiles and Mechanistic Investigations of Thiophene 3 Carbonyl Chloride
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating carbonyl chloride group at the 3-position significantly influences the regioselectivity and rate of these reactions.
The carbonyl chloride group is an electron-withdrawing group and a meta-director in benzene (B151609) chemistry. In the thiophene ring, it deactivates all positions towards electrophilic attack. The directing effect is a balance between the deactivating inductive effect and the resonance effect. For thiophene, which is more reactive than benzene, electrophilic substitution is still possible under appropriate conditions. uoanbar.edu.iq
Due to the deactivating nature of the 3-carbonyl chloride group, electrophilic substitution on thiophene-3-carbonyl chloride will preferentially occur at the C5 position, which is the least deactivated position. Attack at the C2 and C4 positions is less favored due to greater destabilization of the cationic intermediate. uoanbar.edu.iq Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. libretexts.org For instance, nitration can be achieved using nitrating agents like acetyl nitrate. youtube.com
Stereochemical Control and Stereoselective Transformations Involving Thiophene-3-Carbonyl Chloride
While thiophene-3-carbonyl chloride itself is achiral, it can be a substrate in stereoselective reactions or a precursor to chiral molecules. When reacting with chiral nucleophiles, such as chiral amines or alcohols, diastereomeric products can be formed. The stereochemical outcome of such reactions can be influenced by the steric hindrance and electronic properties of both reactants.
Furthermore, derivatives of thiophene-3-carbonyl chloride can participate in asymmetric synthesis. For example, a thiophene-3-carboxamide (B1338676) derived from a chiral amine can be used as a substrate in a reaction where the existing stereocenter directs the formation of a new stereocenter.
In the context of intramolecular reactions, such as the carbonyl-ene reaction, derivatives of thiophene-3-carbonyl chloride can be designed to undergo stereoselective cyclizations to form chiral homoallylic alcohols. acs.org The use of chiral catalysts can induce high levels of enantioselectivity in such transformations.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
The mechanisms of the reactions involving thiophene-3-carbonyl chloride can be investigated through kinetic and isotopic labeling studies. For nucleophilic acyl substitution reactions, kinetic studies can help determine the rate law and provide insights into the rate-determining step. For example, by monitoring the reaction rate as a function of the concentrations of the reactants, one can distinguish between different possible mechanistic pathways.
Isotopic labeling can be used to trace the path of atoms throughout a reaction. For instance, by using an ¹⁸O-labeled alcohol in an esterification reaction, one can determine whether the oxygen atom in the resulting ester comes from the alcohol or the carbonyl group of the thiophene-3-carbonyl chloride. This would provide evidence for the proposed addition-elimination mechanism.
Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to model the reaction pathways and transition states. nih.gov These theoretical investigations can provide valuable information about the energetics of the reaction and help to corroborate experimentally observed mechanisms. nih.gov
Derivatization Strategies and Construction of Complex Scaffolds from Thiophene 3 Carbonyl Chloride
Synthesis of Diverse Heterocyclic Systems
The transformation of thiophene-3-carbonyl chloride into other heterocyclic systems is a cornerstone of its synthetic utility. The acyl chloride group serves as a highly reactive handle that can be converted into various functional groups, which then act as precursors for cyclization reactions to form new rings.
The incorporation of pyrrole (B145914), pyrimidine (B1678525), and thiazole (B1198619) rings onto a thiophene (B33073) scaffold is a common objective in medicinal chemistry due to the prevalence of these motifs in biologically active molecules. While direct conversion is not always feasible, multi-step pathways originating from thiophene-3-carbonyl chloride are well-established.
Pyrrole Ring Synthesis: A primary route to pyrrole synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org To utilize this method, thiophene-3-carbonyl chloride must first be converted into a thiophene-containing 1,4-dicarbonyl precursor. This can be achieved through a series of reactions, for instance, by Friedel-Crafts acylation of a suitable substrate with thiophene-3-carbonyl chloride to introduce one carbonyl group, followed by further manipulations to install the second carbonyl group in the required 1,4-relationship.
Pyrimidine Ring Synthesis: The construction of a pyrimidine ring often involves the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent like a chalcone, with a nitrogen-containing reagent such as urea (B33335), thiourea, or guanidine. A common strategy begins with the synthesis of a thiophene-bearing chalcone. pnrjournal.comnih.gov This intermediate is prepared via a Claisen-Schmidt condensation between a thiophene aldehyde (derivable from the carbonyl chloride) and an acetophenone. nih.gov The resulting α,β-unsaturated ketone (chalcone) can then be reacted with urea to form the pyrimidine ring. pnrjournal.com This approach allows for the generation of a diverse library of thiophene-substituted pyrimidines. pnrjournal.com
Thiazole Ring Synthesis: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring, requiring the reaction of an α-haloketone with a thioamide. google.com Thiophene-3-carbonyl chloride is an excellent starting material for the required thioamide component. The carbonyl chloride is first converted to the corresponding thiophene-3-carboxamide (B1338676) by reaction with ammonia, which is then treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide to yield thiophene-3-carbothioamide. This thiophene-thioamide can then be condensed with various α-haloketones to produce a range of substituted 2-(thiophen-3-yl)thiazoles.
| Heterocycle | Key Synthetic Method | Precursor from Thiophene-3-carbonyl chloride | General Reaction |
| Pyrrole | Paal-Knorr Synthesis | Thiophene-1,4-dicarbonyl compound | Condensation with an amine/ammonia |
| Pyrimidine | Chalcone Cyclization | Thiophene-chalcone | Condensation with urea or guanidine |
| Thiazole | Hantzsch Synthesis | Thiophene-3-carbothioamide | Condensation with an α-haloketone |
This table provides an overview of common synthetic strategies to incorporate pyrrole, pyrimidine, and thiazole rings starting from thiophene-3-carbonyl chloride-derived precursors.
Thiophene-3-carbonyl chloride is also a valuable precursor for creating fused heterocyclic systems, where the thiophene ring is annulated with another ring. Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, are a prominent example and are of significant interest due to their diverse biological activities. organic-chemistry.org
The synthesis of thienopyrimidines can be accomplished by starting with a thiophene moiety and subsequently constructing the pyrimidine ring onto it. organic-chemistry.org For instance, the synthesis of thieno[3,2-d]pyrimidines often begins with methyl 3-aminothiophene-2-carboxylate. wikipedia.org This starting material, while not directly made from thiophene-3-carbonyl chloride in one step, is conceptually derived from the corresponding thiophene-3-carboxylic acid framework. The 3-aminothiophene derivative can be reacted with various reagents like isocyanates or isothiocyanates to build the fused pyrimidine ring, leading to the formation of thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their thioxo analogues. wikipedia.org
Selective Functionalization of the Thiophene Core
Beyond using the carbonyl chloride as a synthetic handle, the thiophene ring itself can be selectively functionalized to introduce additional substituents. The carbonyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C5-position. iust.ac.ir
Common electrophilic substitution reactions include:
Halogenation: The bromination of thiophene occurs readily. iust.ac.ir For a deactivated ring like 3-thenoic acid, conditions must be controlled to achieve selective substitution, typically at the 5-position.
Nitration: Nitration of thiophenes requires careful selection of reagents to avoid degradation of the sensitive ring. stackexchange.com Mild nitrating agents are preferred. For 3-substituted thiophenes with deactivating groups, the nitro group is primarily introduced at the 5-position. iust.ac.ir
Friedel-Crafts Acylation: This reaction is a widely used method for introducing acyl groups onto thiophene rings. google.comiust.ac.ir While strong Lewis acids like aluminum chloride can cause polymerization of thiophene, milder catalysts such as tin tetrachloride are effective. iust.ac.ir The acylation of a 3-substituted thiophene will preferentially occur at the 5-position.
In addition to electrophilic substitution, modern cross-coupling reactions provide powerful tools for functionalizing the thiophene core. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to form carbon-carbon bonds. acs.orgresearchgate.net This typically involves converting a halogenated thiophene derivative (e.g., 5-bromo-thiophene-3-carbonyl chloride) and coupling it with a boronic acid, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the thiophene ring. acs.org
Design and Preparation of Advanced Building Blocks for Chemical Libraries
Thiophene-3-carbonyl chloride is a highly valuable scaffold for the construction of chemical libraries for high-throughput screening in drug discovery. Its ability to readily react with nucleophiles, particularly amines, allows for the rapid generation of a large number of diverse thiophene-3-carboxamide derivatives. nih.gov
By reacting thiophene-3-carbonyl chloride with a panel of diverse primary and secondary amines, researchers can create extensive libraries of amides. Each amide in the library possesses a common thiophene-3-carboxamide core but differs in the "R" group introduced from the amine. This structural diversity is crucial for exploring the structure-activity relationships (SAR) of a particular biological target. For example, libraries of thiophene-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, which are important targets in cancer therapy.
| Library Core Structure | Amine Diversity (Examples) | Therapeutic Target (Example) |
| Thiophene-3-carboxamide | Anilines, Benzylamines, Piperazines | Protein Kinases (e.g., JNK1) |
| 2-Acetamido-thiophene-3-carboxamide | N-Aryl acetamides | c-Jun N-terminal Kinase (JNK) |
| Thiophene-arylamide | Substituted Benzoic Acids | Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) |
This table illustrates the use of the thiophene-3-carbonyl scaffold in generating diverse chemical libraries for drug discovery programs.
The straightforward and high-yielding nature of the amidation reaction makes thiophene-3-carbonyl chloride an ideal starting point for combinatorial chemistry efforts, enabling the efficient production of novel compounds for biological evaluation.
Applications of Thiophene 3 Carbonyl Chloride in Materials Science and Advanced Organic Synthesis
Precursor in Polymer Chemistry and Organic Electronic Materials Development
The thiophene (B33073) moiety is a fundamental component in the field of organic electronics, and thiophene-3-carbonyl chloride plays a role in the synthesis of functional polymers. Polythiophenes are a significant class of conjugated polymers known for their exceptional electrical and optical properties, which make them suitable for applications such as field-effect transistors, plastic solar cells, and light-emitting diodes. rsc.org The introduction of functional groups, such as a carbonyl moiety from thiophene-3-carbonyl chloride, can modify the polymer's properties. For instance, incorporating an ester group at the 3-position of the thiophene monomer can lead to a blue shift in the maximum absorption wavelength (λmax) compared to poly(3-alkylthiophene)s, which is attributed to a wider band gap caused by the electron-withdrawing nature of the carbonyl group. rsc.org
Beyond conjugated polymers, thiophene derivatives are also utilized as additives to enhance the stability of conventional polymers. Research has shown that newly synthesized thiophene derivatives can act as photostabilizers for rigid poly(vinyl chloride) (PVC). ksu.edu.sa These additives can reduce the photodegradation of PVC films by absorbing UV radiation and dissipating the energy as heat, or through energy transfer from the excited state of the polymer to the additive. ksu.edu.sa This protective mechanism helps to prevent hydrogen chloride loss, discoloration, and the deterioration of the physical and chemical properties of PVC upon exposure to light. ksu.edu.sa
| Application Area | Specific Use of Thiophene Moiety | Resulting Properties/Effects | Reference |
|---|---|---|---|
| Organic Electronics | Backbone of conjugated polythiophenes | Exceptional electrical and optical properties for transistors, solar cells, LEDs. | rsc.org |
| Polymer Modification | Introduction of carbonyl groups onto the thiophene ring | Wider band gap, leading to a blue shift in absorption spectra. | rsc.org |
| Polymer Stabilization | Additive in poly(vinyl chloride) (PVC) films | Reduced photodegradation and enhanced photostability of PVC. | ksu.edu.sa |
Role in the Synthesis of Agrochemical Intermediates
Thiophene-carbonyl chlorides are important intermediates in the synthesis of modern agrochemicals, including nematicides and insecticides. google.comresearchgate.net While much of the literature focuses on the 2-isomer, the reactivity is analogous and demonstrates the utility of this class of compounds. Thiophene-2-carbonyl chloride is a key raw material for producing Tioxazafen, a broad-spectrum nematicide developed as a seed treatment to protect crops from parasitic nematodes that cause significant agricultural damage. google.comresearchgate.net
Furthermore, halogenated 2-thiophenecarboxylic acid derivatives, which are readily converted to their corresponding acid chlorides, serve as essential building blocks for new families of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org These insecticides have been developed for broad-spectrum control of both chewing and sap-feeding pests like aphids, mites, and whiteflies in food crops and ornamental plants. beilstein-journals.org The synthesis of these complex agrochemicals often involves the reaction of the thiophenecarbonyl chloride with other heterocyclic structures to assemble the final active molecule.
| Agrochemical Class | Specific Product Example | Role of Thiophenecarbonyl Chloride | Reference |
|---|---|---|---|
| Nematicide | Tioxazafen | Key raw material and building block for the final molecule. | google.comresearchgate.net |
| Insecticide | 1,2,4-triazole insecticides (e.g., XR-693, XR-906) | Precursor to the halogenated C-ring portion of the triazole product. | beilstein-journals.org |
Utilization in the Preparation of Pharmaceutical Intermediates and Biologically Relevant Scaffolds
The thiophene ring is a recognized pharmacophore, and its derivatives are integral to the development of numerous therapeutic agents. mdpi.com Thiophene-based compounds exhibit a wide range of biological activities, including anti-viral, anti-cancer, and anti-microbial properties. nih.gov Thiophene-carbonyl chlorides are key intermediates for introducing this valuable scaffold into larger, more complex drug molecules.
A prominent example is the use of 5-chloro-thiophene-2-carbonyl chloride in the synthesis of Rivaroxaban, a widely used anticoagulant medication for the prevention of blood clots. google.com In the field of oncology, thiophene carboxamide scaffolds have emerged as promising anticancer agents, with the aromaticity of the thiophene ring enhancing receptor binding. mdpi.com
More recently, a structure-based scaffold hopping strategy has led to the design and synthesis of novel thiophene-arylamide compounds derived from the antimycobacterial agent TCA1. nih.gov These compounds act as inhibitors of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the cell wall synthesis of Mycobacterium tuberculosis. The synthesis of these potent antimycobacterial agents involves the condensation of aminothiophene intermediates with various aromatic acids or acid chlorides. nih.gov The thiophene moiety in these inhibitors binds deep within the active site of the DprE1 enzyme, forming critical hydrophobic and hydrogen-bonding interactions. nih.gov
| Therapeutic Area | Drug/Compound Class | Role of Thiophene Scaffold | Reference |
|---|---|---|---|
| Anticoagulation | Rivaroxaban | Core structural component introduced via a thiophenecarbonyl chloride intermediate. | google.com |
| Oncology | Thiophene carboxamides | Acts as a promising scaffold for anticancer agents, enhancing receptor binding. | mdpi.com |
| Antimycobacterial | Thiophene-arylamide DprE1 Inhibitors | Forms key binding interactions within the enzyme's active site. | nih.gov |
Applications in Catalyst and Ligand Design
In addition to its role in building larger functional molecules, the thiophene-3-carbonyl framework is also employed in coordination chemistry and catalysis. The carboxylate derived from thiophene-3-carbonyl chloride can act as a ligand for various transition metals. X-ray structural studies have identified several metal complexes where thiophene-3-carboxylate serves as a ligand, including complexes with manganese, cobalt, and nickel. mdpi.com In these structures, the thiophene unit can influence the electronic properties and geometry of the metal center, which is a key aspect of catalyst design.
Furthermore, thiophene itself has been used as a chemical probe in catalysis research. In studies of iron-based metal-organic frameworks (Fe-MOFs) used for oxidation reactions, thiophene serves as a titrant in kinetic experiments to quantify the number of active metal sites within the catalyst. acs.org By observing the decrease in reaction rates as thiophene is added, researchers can determine the concentration of accessible and catalytically active Fe sites, providing crucial insights into the catalyst's structure-activity relationship. acs.org
| Application | Specific Role | Metals/Systems Involved | Reference |
|---|---|---|---|
| Ligand Synthesis | Thiophene-3-carboxylate acts as a ligand. | Manganese, Cobalt, Nickel | mdpi.com |
| Catalyst Characterization | Thiophene is used as a titrant to quantify active sites. | Iron-based Metal-Organic Frameworks (Fe-MOFs) | acs.org |
Structural Characterization and Advanced Spectroscopic Analysis of Thiophene 3 Carbonyl Chloride and Its Derivatives
X-ray Crystallography for Solid-State Structural Elucidation
Although first described in 1938, the X-ray crystal structure of thiophene-3-carbonyl chloride was not reported until recently, likely due to difficulties in obtaining suitable crystals stemming from its low melting point (51-54 °C) mdpi.comresearchgate.netsigmaaldrich.com. The structure was ultimately determined using crystals obtained through vacuum sublimation mdpi.com.
The analysis revealed that thiophene-3-carbonyl chloride crystallizes in the orthorhombic space group Pbca, with eight molecules per unit cell (Z = 8) mdpi.com. The solid-state structure confirms the planar geometry of the thiophene (B33073) ring and the spatial arrangement of the carbonyl chloride group relative to the heterocyclic core. Detailed crystallographic data, including unit cell dimensions and selected bond lengths and angles, provide a precise geometric description of the molecule in the solid state mdpi.comresearchgate.net.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₃ClOS |
| Molecular Weight | 146.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| α, β, γ (°) | 90.00 |
| Volume (ų) | 1170.52(13) |
| Z | 8 |
| Temperature (K) | 173 |
| Bond Length C(3)–C(6) (Å) | 1.460(3) |
| Bond Length C(6)=O(6) (Å) | 1.185(2) |
| Bond Length C(6)–Cl(7) (Å) | 1.793(2) |
| Bond Angle C(4)–C(3)–C(6) (°) | 120.9(2) |
| Bond Angle O(6)–C(6)–Cl(7) (°) | 118.6(2) |
A significant finding from the X-ray crystallographic study of thiophene-3-carbonyl chloride is the presence of "ring flip disorder" mdpi.comresearchgate.net. This phenomenon is common among thiophene-3-carbonyl derivatives and was a key motivation for determining the crystal structure of the parent acid chloride mdpi.comresearchgate.net.
The disorder arises from the co-existence of two conformations within the crystal lattice, which differ by a 180° rotation about the C(3)–C(carbonyl) bond mdpi.com. This rotation results in the sulfur and C(5)-H group of the thiophene ring effectively swapping positions relative to the carbonyl group. In the crystal structure of thiophene-3-carbonyl chloride, the two conformers are present in a refined occupancy ratio of 70:30 mdpi.com. A survey of the Cambridge Structural Database reveals that this ring-flip disorder is observed in no fewer than 22 of 62 registered structures of thiophene-3-carbonyl derivatives, highlighting it as a prevalent feature for this class of compounds mdpi.comresearchgate.net. The precise factors that determine whether a specific derivative will exhibit this disorder in the solid state remain unclear mdpi.com.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are essential tools for confirming the molecular structure of thiophene-3-carbonyl chloride in solution. While specific, detailed spectral data are not available in the cited literature, the expected spectrum can be reliably predicted based on the known structure and data from related compounds.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring.
H2: The proton at position 2, being adjacent to the sulfur atom and ortho to the carbonyl group, would likely appear as a doublet of doublets at the lowest field.
H4: The proton at position 4, also ortho to the carbonyl group, would appear as a doublet of doublets.
H5: The proton at position 5, meta to the carbonyl group, would also be a doublet of doublets, likely at the highest field among the three. The coupling constants between these protons would be characteristic of the thiophene ring system.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals.
Four signals would appear in the aromatic region (typically 125-140 ppm) corresponding to the four carbon atoms of the thiophene ring. The carbon atom attached to the carbonyl group (C3) would be significantly deshielded.
One signal for the carbonyl carbon (C=O) would be observed at a much lower field, characteristic of acyl chlorides (typically >160 ppm).
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of thiophene-3-carbonyl chloride and provides insight into its structural stability and fragmentation pathways. The compound has a molecular formula of C₅H₃ClOS, corresponding to a molecular weight of approximately 146.59 g/mol sigmaaldrich.comscbt.commatrix-fine-chemicals.com.
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 146. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this peak will be accompanied by an M+2 peak at m/z 148 with approximately one-third the intensity.
The primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical. Therefore, the base peak in the spectrum is predicted to be at m/z 111, corresponding to the formation of the stable 3-thenoyl cation ([C₅H₃OS]⁺) nih.gov. Further fragmentation could involve the loss of carbon monoxide (CO) from this cation.
| m/z | Predicted Fragment Ion | Notes |
|---|---|---|
| 148 | [M+2]⁺ | Isotope peak due to ³⁷Cl |
| 146 | [M]⁺ | Molecular ion peak (³⁵Cl) |
| 111 | [M-Cl]⁺ | Predicted base peak (3-thenoyl cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of thiophene-3-carbonyl chloride is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride. This band is expected in the range of 1770-1810 cm⁻¹. Other key absorptions include C-H stretching from the aromatic ring (around 3100 cm⁻¹), C=C stretching vibrations of the thiophene ring (typically 1400-1600 cm⁻¹), and a C-Cl stretching vibration (usually below 800 cm⁻¹).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | ~3100 | Medium |
| C=O stretch (acyl chloride) | 1770 - 1810 | Very Strong |
| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |
| C-Cl stretch | < 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of thiophene-3-carbonyl chloride is expected to show absorptions characteristic of a conjugated system. The thiophene ring conjugated with the carbonyl group will likely give rise to an intense π→π* transition at shorter wavelengths. A much weaker, longer-wavelength absorption corresponding to the n→π* transition, involving the non-bonding electrons on the carbonyl oxygen, is also anticipated.
Vibrational Spectroscopy and Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the unique identification, or "fingerprinting," of thiophene-3-carbonyl chloride. The combination of vibrational modes arising from the thiophene ring and the carbonyl chloride group creates a unique spectral pattern. The high-frequency region is characterized by the C-H and C=O stretching modes as detailed above. The lower frequency "fingerprint region" (below 1500 cm⁻¹) contains a complex series of bands arising from C-C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes. This complex pattern is highly specific to the molecule's exact structure, including the 3-substitution pattern, making vibrational spectroscopy a definitive method for confirming its identity and distinguishing it from isomers like thiophene-2-carbonyl chloride.
Computational Chemistry and Molecular Modeling Studies of Thiophene 3 Carbonyl Chloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No studies were identified that performed DFT calculations on thiolane-3-carbonyl chloride. Such studies would typically provide insights into the molecule's electronic structure, including the distribution of electron density, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the compound's reactivity, including sites susceptible to nucleophilic or electrophilic attack. Without these calculations, no data on bond lengths, bond angles, or electronic properties can be reported.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research detailing molecular dynamics (MD) simulations of this compound. MD simulations are used to understand the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. For a flexible molecule like this compound, this would be essential for understanding its behavior in different environments. Furthermore, MD simulations can elucidate intermolecular interactions in condensed phases, which influence physical properties like boiling point and solubility. The absence of such studies means no information on these dynamic properties can be provided.
Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Insights (Focused on structural and electronic properties)
Quantum chemical descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, are derived from electronic structure calculations. These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies. As no DFT or other quantum chemical calculations for this compound were found, none of these descriptors can be calculated or presented. Therefore, no insights into its potential structure-activity relationships based on these computational metrics can be offered.
In Silico Prediction of Spectroscopic Properties
Computational methods are often used to predict spectroscopic properties like infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These in silico predictions are valuable for interpreting experimental data and confirming molecular structures. The search for computational studies on this compound did not yield any predicted spectroscopic data. While general characteristics of acyl chloride IR spectra are known (a strong C=O stretching vibration typically around 1800 cm⁻¹), specific computationally predicted spectra for this compound are not available in the literature.
Emerging Research Directions and Future Outlook for Thiophene 3 Carbonyl Chloride Chemistry
Integration with Flow Chemistry and Automated Synthetic Platforms
The adoption of continuous-flow chemistry and automated synthesis represents a significant leap forward from traditional batch processing. flinders.edu.au These technologies offer enhanced control over reaction parameters, improved safety for handling reactive intermediates like acyl chlorides, and the potential for rapid library synthesis. For thiophene-3-carbonyl chloride, flow chemistry enables the efficient and scalable production of derivatives such as amides and esters, which are common motifs in biologically active compounds. nih.govnih.gov
In a typical flow setup, a solution of thiophene-3-carbonyl chloride can be precisely mixed with a nucleophile (e.g., an amine or alcohol) in a microreactor. The ability to rapidly heat and cool the reaction mixture allows for accelerated reaction times and often leads to higher yields and purities by minimizing the formation of byproducts. flinders.edu.au This approach is particularly advantageous for generating libraries of compounds for drug discovery screening, where a diverse set of derivatives is required quickly.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Amide Formation
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Scalability | Limited by vessel size | Easily scalable by extending run time |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Safety | Risk of thermal runaway, exposure to reagents | Enhanced safety, enclosed system |
| Product Purity | Often requires extensive purification | Higher purity, reduced byproducts |
| Process Control | Manual or semi-automated | Fully automated, real-time monitoring |
Automated platforms can further enhance this process by integrating purification and analysis steps in-line, creating a seamless "synthesis-to-screening" workflow. The use of such systems for thiophene-3-carbonyl chloride could significantly accelerate the discovery of new materials and therapeutic agents. nih.gov
Development of Novel Catalytic Systems for Selective Transformations
Catalysis is central to unlocking the full synthetic potential of thiophene-3-carbonyl chloride. Research is actively pursuing novel catalytic systems to achieve transformations that are either difficult or impossible using stoichiometric reagents. Key areas of focus include regioselective functionalization of the thiophene (B33073) ring and chemoselective reactions at the carbonyl chloride group.
For instance, transition-metal catalysts are being explored for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiophene ring, while leaving the acyl chloride moiety intact for subsequent reactions. Conversely, developing catalysts that facilitate reactions of the acyl chloride without affecting other functional groups on a substituted thiophene ring is crucial for complex molecule synthesis. vdoc.pub
Photoredox catalysis offers a milder and more sustainable alternative for certain transformations. mdpi.com Visible-light-mediated reactions could enable novel C-H functionalization or coupling reactions on the thiophene ring, providing new avenues for derivatization under environmentally benign conditions.
Table 2: Examples of Catalytic Transformations in Thiophene Chemistry
| Reaction Type | Catalyst System | Transformation | Potential Application |
| Suzuki Coupling | Palladium(0) complexes | C-C bond formation on the thiophene ring | Synthesis of conjugated polymers, pharmaceuticals |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Acylation of aromatic compounds | Preparation of aryl ketones |
| Hydrodesulfurization | Nickel Phosphide (Ni₂P) | Removal of sulfur from the thiophene ring | Desulfurization processes in fuel production |
| Oxidation | Fe-based MOFs | Oxidation of sulfur to sulfoxide (B87167) or sulfone | Modification of electronic properties |
| Asymmetric Reduction | Chiral catalysts | Enantioselective reduction of a ketone derivative | Synthesis of chiral alcohols for pharmaceuticals |
The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, is also a promising direction. acs.org These materials can offer improved stability, easier separation from the reaction mixture, and the potential for recyclability, aligning with the principles of green chemistry.
Exploration of Bio-Inspired Synthetic Pathways
Drawing inspiration from nature, chemists are increasingly turning to biocatalysis and biomimetic synthesis to perform complex transformations with high selectivity and under mild conditions. While the direct biosynthesis of thiophene-3-carbonyl chloride is not a current focus, enzymes can be employed to catalyze reactions of this versatile building block.
For example, enzymes such as lipases and proteases can be used for the kinetic resolution of racemic alcohols or amines via acylation with thiophene-3-carbonyl chloride, providing enantiomerically pure esters and amides that are valuable chiral building blocks for pharmaceuticals. This enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts.
Furthermore, there is growing interest in producing the core thiophene scaffold from renewable, bio-based feedstocks instead of fossil fuels. royalsocietypublishing.orgresearchgate.net Researchers have demonstrated pathways to synthesize thiophene derivatives from biomass-derived platform chemicals like levulinic acid. royalsocietypublishing.org Integrating these sustainable starting materials into the production chain for thiophene-3-carbonyl chloride represents a long-term goal for creating a more environmentally friendly chemical industry.
Remaining Challenges and Prospective Opportunities in Thiophene-3-Carbonyl Chloride Research
Despite significant progress, several challenges remain in the field. One notable issue is controlling regioselectivity during the electrophilic substitution of 3-substituted thiophenes. researchgate.net Depending on the reaction conditions and the nature of the electrophile, substitution can occur at either the C2 or C5 position, and achieving high selectivity for one over the other can be difficult. Another challenge is the phenomenon of "ring-flip disorder" observed in the crystal structures of some thiophene-3-carbonyl derivatives, which can complicate structural analysis and characterization. mdpi.com
However, the opportunities for future research are vast. The continued development of flow chemistry and automation will undoubtedly lead to more efficient and high-throughput methods for synthesizing and screening thiophene-based compound libraries. There is significant potential in designing novel catalysts that can overcome current limitations in selectivity and reactivity. The application of thiophene-3-carbonyl chloride as a building block in the synthesis of organic semiconductors, conductive polymers, and other advanced materials is a rapidly growing area. futuremarketinsights.com Furthermore, its role in medicinal chemistry is set to expand as new derivatives are investigated for a wide range of therapeutic targets, including infectious diseases and cancer. nih.gov
Q & A
Q. How do reaction conditions influence the stereochemical outcomes of this compound in nucleophilic substitutions?
- Methodological Answer : Steric and electronic effects of the thiolane ring can alter reaction pathways. Computational modeling (e.g., density functional theory) paired with experimental kinetic studies can elucidate the role of solvent polarity and temperature in stereoselectivity. Conflicting data in literature may stem from differences in solvent choice (e.g., dichloromethane vs. tetrahydrofuran) or catalyst use .
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Molecular docking simulations and quantum mechanical calculations (e.g., Hartree-Fock or MP2 methods) can predict electrophilic reactivity at the carbonyl carbon. Researchers should validate computational predictions with experimental data, such as reaction yields under controlled conditions. Discrepancies between theoretical and experimental results often arise from solvation effects omitted in simulations .
Q. What strategies are effective in resolving contradictions in reported data on the stability of this compound under varying conditions?
- Methodological Answer : Systematic meta-analysis of peer-reviewed studies is critical. For example, conflicting stability data in aqueous vs. nonpolar solvents can be resolved by comparing hydrolysis rates using kinetic studies. Researchers should exclude non-peer-reviewed sources and prioritize studies with detailed experimental protocols (e.g., pH control, inert atmospheres) .
Q. How can researchers design experiments to study the environmental fate of this compound?
- Methodological Answer : Aerobic and anaerobic degradation studies should be conducted in simulated environmental matrices (e.g., soil, water). High-resolution mass spectrometry (HRMS) can track degradation products. Regulatory databases like the TSCA Inventory and ECOTOX should be consulted for analogous compounds to infer environmental persistence .
Literature Review and Data Analysis
Q. What databases and search strategies are most reliable for compiling peer-reviewed studies on this compound?
- Methodological Answer : Use platforms like Web of Science with Boolean operators (e.g.,
ALL("this compound") NOT (industrial OR production)). Include gray literature from regulatory bodies (e.g., EPA reports) but prioritize peer-reviewed journals. Exclude non-English studies without verified translations .
Q. How should researchers categorize conflicting toxicity data for this compound?
- Methodological Answer : Apply inclusion/exclusion criteria (e.g., excluding studies without controlled exposure levels or validated assays). Use tags such as "acute toxicity" or "ecotoxicology" to classify data. Cross-reference with authoritative sources like the Registry of Toxic Effects of Chemical Substances (RTECS) .
Tables for Key Data Comparison
Q. Table 1. Analytical Techniques for this compound Characterization
| Technique | Application | Limitations |
|---|---|---|
| NMR | Structural confirmation | Insensitive to trace impurities |
| GC-MS | Purity analysis | Requires volatile derivatives |
| HPLC | Quantification | High solvent consumption |
Q. Table 2. Stability of this compound Under Various Conditions
| Condition | Half-Life | Degradation Products |
|---|---|---|
| Aqueous (pH 7) | 2 hours | Thiolane-3-carboxylic acid |
| Anhydrous (N₂) | >30 days | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
